molecular formula C13H20N2 B1337405 1-Phenethylpiperidin-4-amine CAS No. 51448-56-7

1-Phenethylpiperidin-4-amine

Cat. No.: B1337405
CAS No.: 51448-56-7
M. Wt: 204.31 g/mol
InChI Key: BCEKLYJIVXGPLQ-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1-Phenethylpiperidin-4-amine is a synthetic compound that has been identified as a promising candidate for antifungal activity . The primary targets of this compound are the fungal species Candida spp. and Aspergillus spp. . These fungi are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a potential therapeutic agent.

Mode of Action

It is known that the compound interacts with its targets by affecting the biosynthesis ofergosterol , a key component of fungal cell membranes . This interaction disrupts the normal function of the cell membrane, leading to inhibited growth of the fungi.

Biochemical Pathways

The compound’s effect on ergosterol biosynthesis suggests that it impacts the mevalonate pathway , which is responsible for the production of ergosterol in fungi . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The downstream effects of this disruption include inhibited fungal growth and potential eradication of the fungal infection.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . This results in a decrease in the population of the targeted fungi, potentially leading to the resolution of the fungal infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature. For example, the compound’s storage temperature is recommended to be 4°C to maintain its stability

Biochemical Analysis

Biochemical Properties

1-Phenethylpiperidin-4-amine interacts with various enzymes and proteins. It has been identified as a promising candidate for further development based on its in vitro antifungal activity against Candida spp. and Aspergillus spp

Cellular Effects

It has been shown to have an impact on ergosterol and cholesterol biosynthesis in fungal cells . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.

Molecular Mechanism

It is believed to exert its effects at the molecular level through interactions with biomolecules involved in ergosterol biosynthesis

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It is known to impact ergosterol biosynthesis in fungal cells

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenethylpiperidin-4-amine can be synthesized through several methods. One common route involves the reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the imine product with sodium borohydride . Another method involves the reaction of phenethyl bromide with 4-piperidinone in the presence of a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving the use of advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Phenethylpiperidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Phenethylpiperidin-4-amine can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its versatility in chemical reactions and its wide range of applications in different fields. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Conclusion

This compound is a significant compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules and pharmaceutical compounds.

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEKLYJIVXGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444078
Record name 1-phenethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51448-56-7
Record name 1-phenethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-phenylethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of Lobbezoo, J. Med. Chem. 24:777 (1981). N-(β-phenylethyl)-4-piperidinone (15.0 g, 74.0 mmol) dissolved in 200 ml of methanol containing 1 ml of a 4% thiophene in methanol solution is treated with benzyl amine (10.0 g, 93.0 mmol) and 2 g of 10% palladium-on-carbon in a Parr flask and hydrogenated for 18 hours (initial pressure, 26.5 psi, final pressure 22.0 psi). The catalyst is filtered and replaced with 2.0 g of fresh 10% palladium-on-carbon. The catalyst is filtered and replaced again with 4.8 g of fresh 10% palladium-on-carbon. The hydrogenation is followed over 3 days, at which point, hydrogen uptake ceases (initial pressure, 35 psi, final pressure, 29 psi). The catalyst is filtered through Celite and is washed with methanol. GLC analysis (2 ft SE-30, 100 C, 1 minute, programmed 20 C/minute rise to 250 C) indicated that 7% unreacted benzyl amine remained). This material nevertheless was used for subsequent experiments.
Quantity
15 g
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reactant
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200 mL
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solvent
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10 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for 1-phenethylpiperidin-4-amine's antifungal activity?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts fungal ergosterol biosynthesis. [] This conclusion stems from analyzing the sterol patterns of fungi treated with the compound. The analysis revealed alterations consistent with the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. [] Disrupting ergosterol biosynthesis can impact fungal cell membrane integrity and function, ultimately leading to growth inhibition or cell death.

Q2: What are the implications of the structural similarities between this compound and existing antifungal agents?

A2: this compound shares structural similarities with known antifungal agents like fenpropidin and fenpropimorph, which contain piperidine and morpholine rings, respectively. [] This structural similarity, coupled with the observed antifungal activity, makes this compound a promising candidate for further development. Exploring its structure-activity relationship could reveal modifications that enhance its potency and spectrum of activity against various fungal pathogens.

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